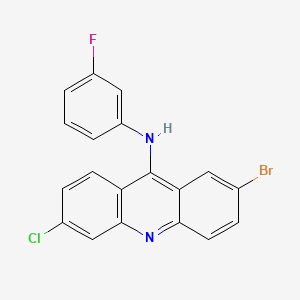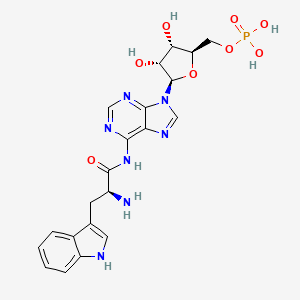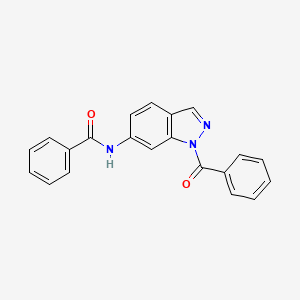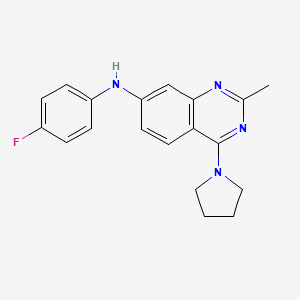
1,2-Diethyl-9,10-dihydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethyl-9,10-dihydroacridine is a heterocyclic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. The structure of this compound consists of a tricyclic ring system with two ethyl groups attached to the nitrogen atom at positions 1 and 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diethyl-9,10-dihydroacridine can be synthesized through various methods. One common approach involves the reaction of aniline derivatives with aryl alkynes in the presence of a catalyst. For example, a modular synthesis can be achieved through an ortho-C alkenylation/hydroarylation sequence between anilines and aryl alkynes in hexafluoroisopropanol . This reaction sequence features selective ortho-C alkenylation followed by intramolecular hydroarylation of the olefin intermediate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of catalysts and solvents may vary to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diethyl-9,10-dihydroacridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce various functional groups into the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include electrochemical methods and chemical oxidants.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Reagents like halides and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acridines, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
1,2-Diethyl-9,10-dihydroacridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-Diethyl-9,10-dihydroacridine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of DNA and related enzymes . This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential therapeutic agent for cancer treatment.
Comparación Con Compuestos Similares
1,2-Diethyl-9,10-dihydroacridine can be compared with other similar compounds, such as 9,9-dimethyl-9,10-dihydroacridine and phenoxazine derivatives . These compounds share similar structural features but differ in their electronic and photophysical properties. For example, 9,9-dimethyl-9,10-dihydroacridine exhibits thermally activated delayed fluorescence, making it suitable for use in OLEDs . The unique properties of this compound, such as its specific substitution pattern and electronic characteristics, distinguish it from other acridine derivatives.
Similar Compounds
- 9,9-Dimethyl-9,10-dihydroacridine
- Phenoxazine derivatives
- 9-Substituted 9,10-dihydroacridines
Propiedades
Número CAS |
106100-38-3 |
|---|---|
Fórmula molecular |
C17H19N |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
1,2-diethyl-9,10-dihydroacridine |
InChI |
InChI=1S/C17H19N/c1-3-12-9-10-17-15(14(12)4-2)11-13-7-5-6-8-16(13)18-17/h5-10,18H,3-4,11H2,1-2H3 |
Clave InChI |
AMTDKNYZCLABEZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(C=C1)NC3=CC=CC=C3C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B12936172.png)
![4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline](/img/structure/B12936174.png)











